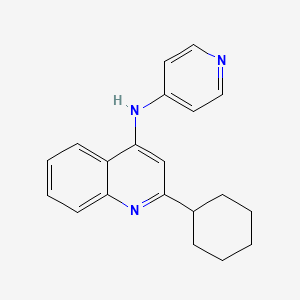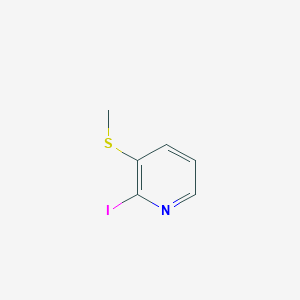
8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that contains a naphthyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chloro-substituted pyridine derivative with a suitable nucleophile, followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.
化学反応の分析
Types of Reactions
8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of 8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
2,7-Naphthyridine: The parent compound without the chlorine substitution.
3,4-Dihydro-2,7-naphthyridin-1(2H)-one: The compound without the chlorine atom.
8-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one: A similar compound with a bromine atom instead of chlorine.
Uniqueness
8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can be a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC名 |
8-chloro-3,4-dihydro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H7ClN2O/c9-7-6-5(1-3-10-7)2-4-11-8(6)12/h1,3H,2,4H2,(H,11,12) |
InChIキー |
PSUCOROPFZXCLP-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C2=C1C=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


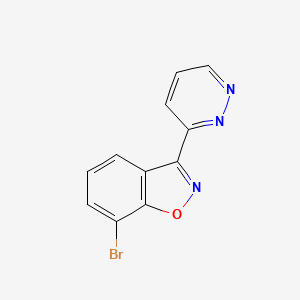

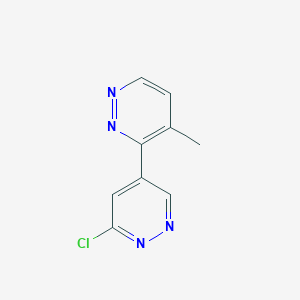
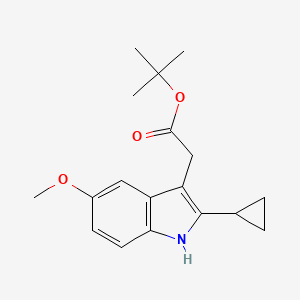
![3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13877528.png)
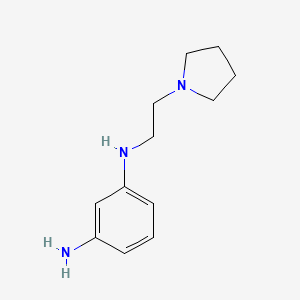

![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13877548.png)


![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)

